

4-Chloro-6-methylquinazoline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methylquinazoline

Cat. No.: B1584192

[Get Quote](#)

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structure is prevalent in numerous bioactive compounds, including approved pharmaceuticals. Within this class, **4-Chloro-6-methylquinazoline** (CAS No: 58421-79-7) serves as a highly versatile building block. Its importance stems from the strategic placement of a reactive chlorine atom at the 4-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large libraries of derivatives for drug screening.^[1] Notably, this scaffold is the backbone of several potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).^[1]

Molecular Structure and Physicochemical Properties

4-Chloro-6-methylquinazoline is a solid compound at room temperature, characterized by the molecular formula $C_9H_7ClN_2$.^[2] The core structure consists of the bicyclic quinazoline system, with a methyl group substitution at the 6-position of the benzene ring and a chloro group at the 4-position of the pyrimidine ring.

Molecular Structure Diagram

Caption: Molecular Structure of **4-Chloro-6-methylquinazoline**.

Physicochemical Data Summary

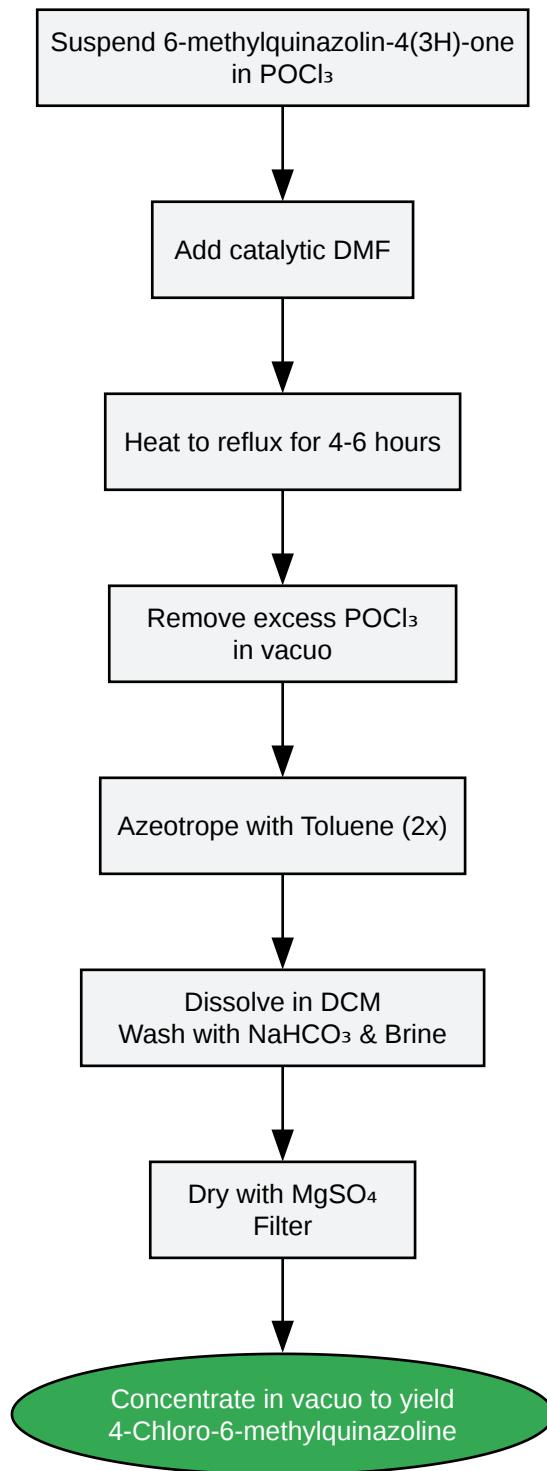
Property	Value	Source
IUPAC Name	4-chloro-6-methylquinazoline	
CAS Number	58421-79-7	
Molecular Formula	C ₉ H ₇ ClN ₂	[2]
Molecular Weight	178.62 g/mol	
Physical Form	Solid	
InChI Key	XNILKVADCMYCQT- UHFFFAOYSA-N	
Storage Temperature	2-8°C, Inert Atmosphere	

Synthesis Protocol

The most common and reliable method for synthesizing **4-chloro-6-methylquinazoline** is through the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[\[3\]](#)[\[4\]](#)[\[5\]](#) The causality behind this choice is that these reagents effectively replace the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, driving the reaction towards the desired product.

Experimental Protocol: Chlorination of 6-methylquinazolin-4(3H)-one

Materials:


- 6-methylquinazolin-4(3H)-one
- Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

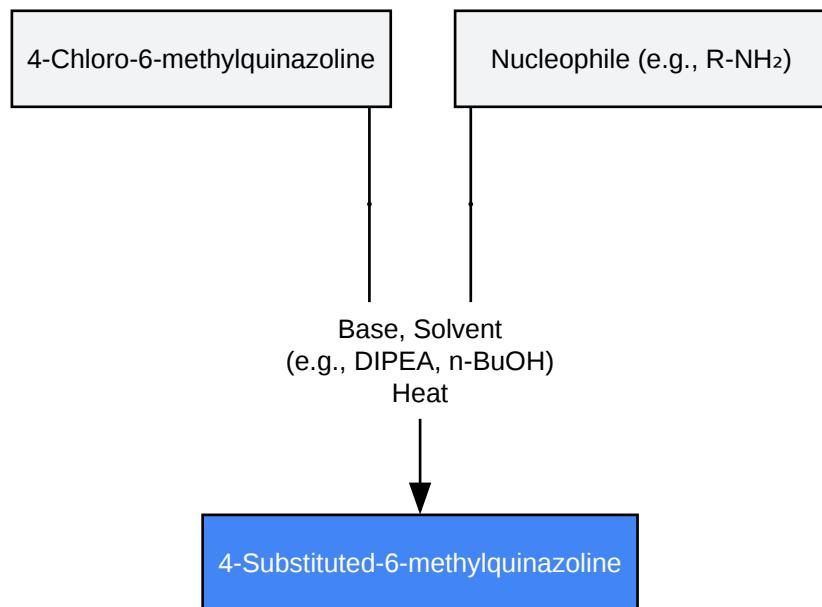
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Toluene
- Dichloromethane (DCM)
- Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (or thionyl chloride).
- Catalysis: Add a catalytic amount of DMF dropwise to the suspension. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up (Quenching): After cooling to room temperature, carefully remove the excess POCl₃ in vacuo.
- Azeotropic Removal: Add toluene to the residue and evaporate in vacuo. Repeat this step twice to ensure all traces of the chlorinating agent are removed.[3]
- Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.[3]
- Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **4-chloro-6-methylquinazoline**, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **4-Chloro-6-methylquinazoline**.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of **4-chloro-6-methylquinazoline** is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its application in drug development. By reacting **4-chloro-6-methylquinazoline** with various primary or secondary amines (e.g., substituted anilines), researchers can readily synthesize libraries of 4-aminoquinazoline derivatives.^[1] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

General SNAr Reaction Diagram

[Click to download full resolution via product page](#)

Caption: General scheme for SNAr reactions of **4-Chloro-6-methylquinazoline**.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold, readily accessible from **4-chloro-6-methylquinazoline**, is a validated pharmacophore for inhibiting protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By appending a substituted aniline to the C4 position, the resulting molecule can mimic ATP and bind to the kinase active site, blocking its function.

- EGFR Inhibitors: The 4-anilinoquinazoline core is central to first-generation EGFR inhibitors like gefitinib and erlotinib. These drugs have been instrumental in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[\[1\]](#)
- Broader Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors for a wide range of other kinases, demonstrating its versatility.[\[4\]](#)
- Other Bioactivities: Beyond oncology, quinazoline derivatives are explored for various therapeutic areas, including as anti-inflammatory, anti-microbial, and CNS-active agents.[\[6\]](#) The ability to easily diversify the C4-substituent makes **4-chloro-6-methylquinazoline** a valuable starting material for these exploratory programs.[\[7\]](#)

Safety and Handling Precautions

4-Chloro-6-methylquinazoline is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated area or chemical fume hood.[\[8\]](#)[\[9\]](#)

- Hazards: The compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[\[9\]](#) It may also cause respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[\[9\]](#)[\[10\]](#)
- Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[\[9\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[\[8\]](#)

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[\[10\]](#)

References

- 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602. PubChem. [\[Link\]](#)
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [\[Link\]](#)
- 4-Chloro-6-methoxyquinazoline | C9H7ClN2O | CID 11183174. PubChem. [\[Link\]](#)
- **4-chloro-6-methylquinazoline** (C9H7ClN2). PubChemLite. [\[Link\]](#)
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [\[Link\]](#)
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. [\[Link\]](#)
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloro-6-methylquinazoline (C9H7ClN2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arabjchem.org [arabjchem.org]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [4-Chloro-6-methylquinazoline molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584192#4-chloro-6-methylquinazoline-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com